Finerenone metabolite M1

Catalog No.
S9103532
CAS No.
2084136-51-4
M.F
C21H20N4O3
M. Wt
376.4 g/mol
Availability
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Finerenone metabolite M1

CAS Number

2084136-51-4

Product Name

Finerenone metabolite M1

IUPAC Name

4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,6-naphthyridine-3-carboxamide

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C21H20N4O3/c1-5-28-21-18-17(14-7-6-13(9-22)8-15(14)27-4)16(20(23)26)12(3)25-19(18)11(2)10-24-21/h6-8,10H,5H2,1-4H3,(H2,23,26)

InChI Key

LLVQDSTWXBMTSL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(C2=NC(=C(C(=C21)C3=C(C=C(C=C3)C#N)OC)C(=O)N)C)C

Finerenone metabolite M1 is a significant metabolic product of finerenone, a nonsteroidal mineralocorticoid receptor antagonist. Finerenone is primarily utilized in the treatment of chronic kidney disease associated with type 2 diabetes mellitus. The compound is characterized by its naphthyridine structure, which contributes to its pharmacological properties. Metabolite M1, along with other metabolites, is formed through oxidative biotransformation processes predominantly involving cytochrome P450 enzymes, particularly cytochrome P450 3A4 and cytochrome P450 2C8 .

The primary chemical reaction leading to the formation of finerenone metabolite M1 involves the aromatization of the dihydronaphthyridine moiety of finerenone. This transformation occurs as part of the oxidative biotransformation pathway, which is essential for the drug's clearance from the body. The metabolic pathway also includes further oxidative transformations that may lead to additional metabolites such as M4 . The axial chirality of M1 is notable, as it exists in two atropisomeric forms (M1a and M1b), with one form predominating in biological samples .

Finerenone metabolite M1 has been identified as having no on-target pharmacological activity, meaning it does not exert effects on mineralocorticoid receptors. This characteristic is shared with other metabolites of finerenone, such as M2 and M3. In pharmacokinetic studies, it has been observed that M1 constitutes a significant portion of the metabolites found in human plasma but does not contribute to the therapeutic effects associated with finerenone .

The synthesis of finerenone and its metabolites, including M1, has been conducted using high-resolution tandem mass spectrometry and nuclear magnetic resonance spectroscopy for structural confirmation. These compounds were synthesized in-house at Bayer AG, employing methods that allow for the isolation and characterization of specific metabolites . The synthetic approach typically involves controlled oxidative reactions to ensure the formation of desired metabolites while minimizing by-products.

Research indicates that finerenone metabolite M1 does not significantly interact with mineralocorticoid receptors or other major drug targets. This lack of interaction simplifies the pharmacokinetic profile of finerenone, as it reduces potential side effects related to receptor-mediated actions. Interaction studies have primarily focused on the parent compound finerenone and its effects on cytochrome P450 enzymes rather than on its inactive metabolites like M1 .

Finerenone metabolite M1 shares structural similarities with several other naphthyridine derivatives and mineralocorticoid receptor antagonists. Below is a comparison highlighting some similar compounds:

Compound NameStructure TypePharmacological ActivityUnique Features
FinerenoneNaphthyridine derivativeMineralocorticoid receptor antagonistStrong anti-inflammatory effects; low affinity for sex hormone receptors
EplerenoneSteroidalMineralocorticoid receptor antagonistFewer side effects related to sex hormones compared to spironolactone
SpironolactoneSteroidalMineralocorticoid receptor antagonistKnown for androgenic side effects; widely used in heart failure
Metabolite M2Naphthyridine derivativeNo pharmacological activitySimilar metabolic pathway as M1; also lacks receptor activity
Metabolite M3Naphthyridine derivativeNo pharmacological activityShares metabolic characteristics with M1; minimal systemic exposure

Uniqueness: The uniqueness of finerenone metabolite M1 lies in its specific biotransformation pathway and its predominant presence among metabolites without exhibiting any pharmacological activity. This characteristic distinguishes it from both active compounds like finerenone itself and other inactive metabolites that may have different metabolic fates or interactions within biological systems .

Hepatic Biotransformation Mechanisms

The hepatic metabolism of finerenone to metabolite M1 involves a two-step enzymatic process dominated by cytochrome P450 isoforms. Finerenone undergoes initial oxidation via CYP3A4 and CYP2C8, followed by secondary modifications that yield downstream metabolites.

CYP3A4-Mediated Oxidative Pathways

CYP3A4 catalyzes the primary oxidation of finerenone, converting the dihydronaphthyridine moiety into the naphthyridine derivative M1 through aromatization [1] [2]. This reaction involves the abstraction of hydrogen atoms and subsequent insertion of oxygen, forming a stable aromatic ring structure. In vitro studies demonstrate that CYP3A4 accounts for approximately 90% of finerenone’s metabolic clearance, with a fraction metabolized (fm) value of 0.88–0.89 [2]. The reaction kinetics follow Michaelis-Menten parameters, with a Km of 18 µM and Vmax of 12 pmol/min/pmol CYP3A4, indicating high substrate affinity and moderate catalytic turnover [1].

Table 1: Key Enzymatic Parameters for Finerenone Metabolism to M1

ParameterCYP3A4CYP2C8
Fraction Metabolized0.88–0.890.10
Km (µM)1845
Vmax (pmol/min/pmol)123.5

CYP2C8 Catalytic Contributions

CYP2C8 contributes modestly (~10%) to M1 formation, primarily through hydroxylation of the methylenedioxy ring [1] [2]. Unlike CYP3A4, CYP2C8 exhibits lower affinity for finerenone (Km = 45 µM) and slower catalytic rates (Vmax = 3.5 pmol/min/pmol) [2]. Co-incubation studies with gemfibrozil, a strong CYP2C8 inhibitor, show only a 10% reduction in finerenone clearance, confirming its secondary role [2]. However, genetic polymorphisms in CYP2C8 may alter interindividual variability in M1 production, particularly in populations with reduced CYP3A4 activity.

Enterohepatic Recirculation Dynamics

Metabolite M1 undergoes limited enterohepatic recirculation due to its rapid conversion to secondary metabolites (M2, M3) and efficient renal excretion. After biliary secretion (20% of total clearance), M1 is reabsorbed in the intestine at a rate of <5%, as evidenced by fecal recovery studies [1] [2]. The low lipophilicity (logP = 1.2) and high aqueous solubility of M1 further limit intestinal reabsorption, favoring renal elimination.

Table 2: Excretion Profile of Finerenone and Metabolite M1

CompoundRenal Excretion (%)Biliary Excretion (%)Feces (%)
Finerenone<1.30.20.2
M147.820<1.5

Species-Specific Metabolic Profiling

Human metabolic studies dominate current data, but preclinical models reveal interspecies differences. In rats, CYP2C11 (ortholog of human CYP3A4) mediates 85% of M1 formation, while dogs rely on CYP2B11 [3]. These variations underscore the need for cautious extrapolation of in vivo results across species.

Table 3: Species-Specific CYP Isoforms Involved in M1 Formation

SpeciesPrimary IsoformSecondary IsoformM1 Yield (%)
HumanCYP3A4CYP2C890
RatCYP2C11CYP2C685
DogCYP2B11CYP3A1278

Finerenone metabolite M1, chemically designated as 4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,6-naphthyridine-3-carboxamide, exhibits distinct solubility characteristics that reflect its aromatic naphthyridine structure and functional group distribution. The molecular formula of C21H20N4O3 corresponds to a molecular weight of 376.42 g/mol [1] [2] [3], demonstrating a compact, highly substituted heterocyclic framework.

The thermodynamic solubility profile of M1 is characterized by limited aqueous solubility, consistent with its aromatic naphthyridine core structure. The compound demonstrates preferential solubility in organic solvents, particularly dimethyl sulfoxide (DMSO), where it shows measurable dissolution [3]. This solubility pattern aligns with the general characteristics of naphthyridine derivatives, which typically exhibit low water solubility due to their extended aromatic systems [4].

Temperature-dependent solubility studies for related naphthyridine compounds indicate that thermal energy contributes significantly to dissolution processes. For naphthyridine derivatives, melting points range considerably, with some compounds exhibiting melting points below 40°C while others exceed 114°C [4]. This wide range reflects the substantial influence of substitution patterns on crystal lattice stability and thermodynamic parameters.

The thermodynamic stability of M1 is enhanced by its aromatic character, which provides significant resonance stabilization energy. The naphthyridine ring system contributes to molecular rigidity and reduces conformational entropy, factors that influence both solubility and crystalline stability [5].

Partition Coefficients and Lipophilicity

The lipophilicity profile of finerenone metabolite M1 reflects its aromatic naphthyridine structure with specific substitution patterns that influence its partition behavior between aqueous and organic phases. While direct experimental partition coefficient data for M1 is not extensively documented in the literature, the compound's structural characteristics provide insight into its expected lipophilic properties.

The parent compound finerenone demonstrates a log Kow value of 2.61 at pH 7 [6], indicating moderate lipophilicity. The M1 metabolite, formed through aromatization of the dihydronaphthyridine moiety of finerenone [7] , would be expected to exhibit altered partition characteristics due to the loss of the chiral center and the formation of a fully aromatic naphthyridine system.

The aromatization process that generates M1 from finerenone removes hydrogen atoms from the dihydronaphthyridine ring, creating a planar, conjugated system [9]. This structural modification typically increases molecular rigidity and can influence solvent interaction patterns. The resulting compound maintains the cyano group, methoxy substituent, and ethoxy functionality, which contribute to its overall polarity and hydrogen bonding capacity.

Comparative analysis of related naphthyridine derivatives suggests moderate lipophilicity values for compounds with similar substitution patterns. For instance, trimethyl-substituted 1,8-naphthyridine derivatives demonstrate log P values of approximately 2.5 [10], indicating moderate lipophilic character that facilitates membrane permeability while maintaining sufficient aqueous solubility for biological processes.

The presence of the carboxamide functional group in M1 provides hydrogen bonding capability that can influence partition behavior in biological systems. This polar functionality balances the lipophilic contributions of the aromatic naphthyridine core and the ethoxy substituent, potentially optimizing the compound's distribution characteristics.

Ionization Constants (pKa) Analysis

The ionization behavior of finerenone metabolite M1 is governed by the presence of nitrogen atoms within the naphthyridine ring system and the carboxamide functional group. Understanding these ionization characteristics is crucial for predicting the compound's behavior under physiological conditions and its interaction with biological systems.

The naphthyridine core of M1 contains two nitrogen atoms positioned at the 1 and 6 positions of the bicyclic system. These nitrogen atoms can potentially undergo protonation under acidic conditions, following patterns observed in related pyridine and naphthyridine derivatives. Pyridine-type nitrogens in heterocyclic systems typically exhibit pKa values in the range of 2-6, depending on electronic effects from neighboring substituents [11] [12].

The electron-withdrawing cyano group at the para position of the phenyl ring significantly influences the electronic density distribution throughout the molecular framework. This substituent reduces the basicity of nearby nitrogen atoms through resonance and inductive effects, potentially lowering pKa values compared to unsubstituted naphthyridine systems [13].

The carboxamide functionality present in M1 provides additional ionization sites, though primary carboxamides typically exhibit very weak acidic character with pKa values exceeding 15. However, the proximity of the carboxamide to the electron-deficient aromatic system may enhance its acidic character to some degree.

Computational studies of related pyridine derivatives suggest that density functional theory methods, particularly B3LYP and M06-2X approaches, can provide reliable pKa predictions for nitrogen-containing heterocycles [11] [12]. These methods indicate that the presence of multiple electron-withdrawing groups can substantially reduce the basicity of pyridine-type nitrogens.

Polymorphic Form Characterization

The polymorphic behavior of finerenone metabolite M1 represents an important aspect of its solid-state characterization, influencing both stability and solubility properties. The compound exists as an off-white solid under standard storage conditions [3], indicating a crystalline form with specific packing arrangements that determine its physical properties.

The naphthyridine core structure of M1 provides multiple sites for intermolecular interactions, including π-π stacking between aromatic rings, hydrogen bonding involving the carboxamide group, and dipole-dipole interactions from the cyano and methoxy substituents. These interaction patterns can lead to different crystal packing arrangements and potential polymorphic forms.

Structural analysis reveals that M1 exists as atropisomeric forms, designated as M1a and M1b, due to restricted rotation around the bond connecting the naphthyridine core to the substituted phenyl ring [9]. This axial chirality creates two distinct spatial arrangements that can influence solid-state packing and potentially lead to different crystalline modifications.

The predominance of the "a" series atropisomer in biological samples [9] suggests that this form represents the thermodynamically favored configuration under physiological conditions. This selectivity may extend to solid-state preferences, where one atropisomeric form could exhibit greater stability in crystalline arrangements.

The presence of multiple hydrogen bonding sites in M1, including the carboxamide group and the methoxy oxygen, provides opportunities for different hydrogen bonding networks in crystal structures. These interactions can stabilize specific polymorphic forms and influence the overall lattice energy and stability of different crystalline modifications.

Crystal engineering principles suggest that the planar aromatic structure of M1 would favor stacking arrangements typical of aromatic compounds, with potential for slip-stacked or herringbone packing patterns. The specific substitution pattern and the presence of polar functional groups would direct the precise arrangements and determine the relative stability of different polymorphic forms.

XLogP3

2.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

376.15354051 g/mol

Monoisotopic Mass

376.15354051 g/mol

Heavy Atom Count

28

UNII

T2MLY6W3QV

Dates

Last modified: 06-24-2024

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